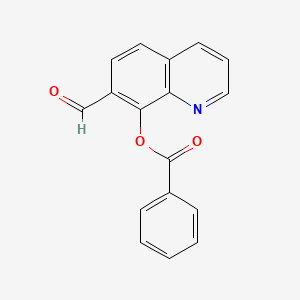
7-甲酰基喹啉-8-基苯甲酸酯
描述
7-Formylquinolin-8-yl benzoate: is an organic compound with the molecular formula C17H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s structure includes a quinoline ring system substituted with a formyl group at the 7-position and a benzoate ester at the 8-position .
科学研究应用
Chemistry: 7-Formylquinolin-8-yl benzoate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry for drug development .
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells .
Medicine: Quinoline derivatives, including those derived from 7-Formylquinolin-8-yl benzoate, are explored for their therapeutic potential in treating infectious diseases, inflammation, and cancer .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylquinolin-8-yl benzoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Esterification: The benzoate ester can be introduced by reacting the 8-hydroxyquinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for 7-Formylquinolin-8-yl benzoate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions: 7-Formylquinolin-8-yl benzoate can undergo various chemical reactions, including:
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Carboxyquinolin-8-yl benzoate.
Reduction: 7-Hydroxymethylquinolin-8-yl benzoate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 7-Formylquinolin-8-yl benzoate and its derivatives involves interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Antitumor Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
相似化合物的比较
Quinoline: The parent compound, known for its broad spectrum of biological activities.
8-Hydroxyquinoline: A derivative with potent antimicrobial properties.
Quinoline-4-carboxylic acid: Another derivative with significant antitumor activity.
Uniqueness: 7-Formylquinolin-8-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and benzoate groups allows for diverse chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
(7-formylquinolin-8-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZXJWCLXRCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


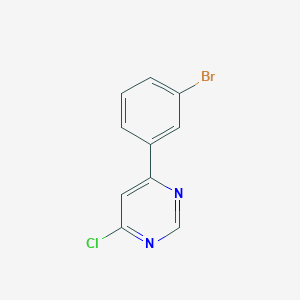

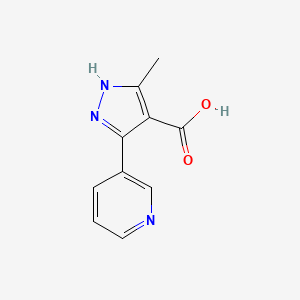
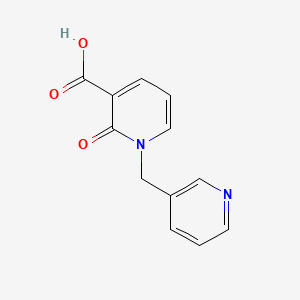
![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)
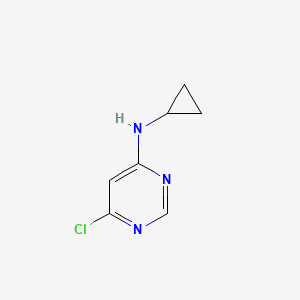

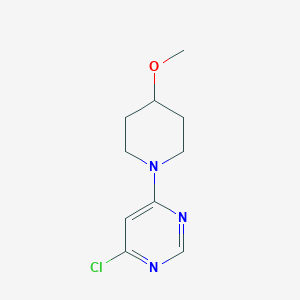

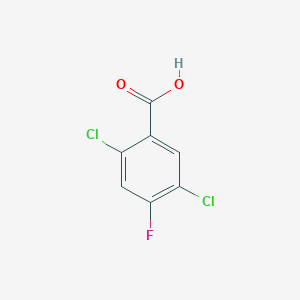
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
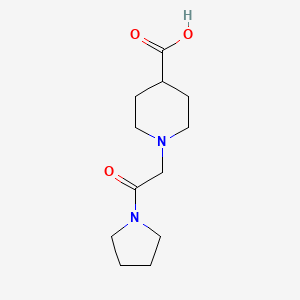
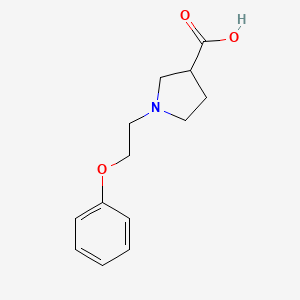
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
